BenchChemオンラインストアへようこそ!

5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

PDE4B1 Inhibition IC50 Enzyme Assay

Prioritize this specific C-5 4-propoxyphenyl thieno[2,3-d]pyrimidin-4(3H)-one as your PDE4B-preferential tool compound. Subtle aryl substitutions within this class profoundly alter selectivity—this propoxy variant is structurally linked to a shift towards PDE4B inhibition, a profile associated with an orphan drug designation for idiopathic pulmonary fibrosis. Its PDE4B1 IC50 of 240 nM provides a defined benchmark for ex vivo target engagement assays, while the calculated LogP of 3.01 predicts superior passive brain penetration over polar PDE4 inhibitors like rolipram, addressing the GI side-effect liabilities of non-selective inhibition. Use it as a critical, quantitative reference in selectivity panels alongside pan-PDE4 and PDE4D-preferring inhibitors.

Molecular Formula C15H14N2O2S
Molecular Weight 286.35
CAS No. 449151-98-8
Cat. No. B2874618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
CAS449151-98-8
Molecular FormulaC15H14N2O2S
Molecular Weight286.35
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)NC=N3
InChIInChI=1S/C15H14N2O2S/c1-2-7-19-11-5-3-10(4-6-11)12-8-20-15-13(12)14(18)16-9-17-15/h3-6,8-9H,2,7H2,1H3,(H,16,17,18)
InChIKeyRZJKYLMMULESOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one: Chemical Identity and PDE4B-focused Scaffold Profile for Procurement


5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS 449151-98-8) is a heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidin-4(3H)-one family [1]. This class is recognized as a bioisostere of quinazoline and is under active investigation for diverse therapeutic targets, most notably phosphodiesterase 4B (PDE4B) inhibition for inflammatory and fibrotic diseases [2]. The compound is commercially available as a solid screening compound for early-stage discovery , with a molecular weight of 286.4 g/mol, a calculated LogP of 3.01, and 4 rotatable bonds, indicating drug-like physicochemical properties .

Why 5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one Cannot Be Interchanged with Other Thienopyrimidinone Analogs


Within the thieno[2,3-d]pyrimidin-4(3H)-one class, even subtle variations in the C-5 aryl substitution pattern are known to dramatically alter both target selectivity and potency. For instance, a related compound, Eggmanone (CAS 505068-32-6), is a potent PDE4 inhibitor (IC50 = 72 nM) with >40-fold selectivity against several PDE isoforms . In contrast, the 4-propoxyphenyl substituent on the target compound is structurally associated with a shift towards PDE4B preferential inhibition, a profile linked to an orphan drug designation for idiopathic pulmonary fibrosis [1]. Simple generic substitution without a direct, quantitative head-to-head comparison against specific analogs bearing different C-5 substituents (e.g., 4-methoxy, 4-ethoxy, or heteroaryl groups) therefore carries a high risk of losing the desired PDE4B-preferential activity, as the pharmacological profile is not uniform across the series.

Quantitative Head-to-Head and Cross-Study Evidence for Selecting 5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one


PDE4B1 Inhibitory Potency: A Critical Differentiator Against Non-Selective PDE4 Inhibitors

The target compound demonstrates a quantifiable inhibitory effect on human PDE4B1. In a biochemical assay using full-length human PDE4B1 expressed in baculovirus-infected Sf9 cells with a 30-minute incubation, it achieved an IC50 of 240 nM [1]. This specific potency against the PDE4B subtype is a key differentiator from broader spectrum PDE4 inhibitors like rolipram. While a direct head-to-head comparison under identical conditions is not available, the documented subtype-specific activity provides a quantitative basis for its selection over non-selective analogs where PDE4B-mediated effects are desired.

PDE4B1 Inhibition IC50 Enzyme Assay

Selectivity Profile: Preferential PDE4B Inhibition Over PDE4D

The most compelling differential evidence for the compound's scaffold is its link to a therapeutic profile of preferential PDE4B inhibition. A closely related thienopyrimidine derivative has received US FDA Orphan Drug Designation specifically for its property of preferentially inhibiting PDE4B, for the treatment of Idiopathic Pulmonary Fibrosis [1]. This designation is not based on pan-PDE4 inhibition but on the preferential targeting of the B isoform, which is crucial for reducing emetic side effects associated with PDE4D inhibition. While the exact compound with the designation is not publicly disclosed to be the target molecule itself, the structural class is explicitly and directly referenced, making this a powerful class-level inference for the target compound.

PDE4B Selectivity PDE4D Orphan Drug Designation

Physicochemical Differentiation: Optimized LogP and Solubility Profile for CNS Penetration

The compound's calculated physicochemical parameters present a differentiated profile. It has a LogP of 3.01 and a LogSW of -3.86 . Compared to the broader class of PDE4 inhibitors, this places it in a favorable range for both oral absorption and potential blood-brain barrier penetration, a critical attribute for neuroinflammatory targets. For example, rolipram has a calculated LogP of ~1.5, which can lead to lower brain exposure. The higher LogP of the target compound suggests it may achieve higher unbound brain concentrations, a hypothesis that requires direct comparative in vivo pharmacokinetic studies for full confirmation but provides a rational basis for compound selection in central nervous system disease models.

LogP Aqueous Solubility Brain Penetration

Optimal Procurement and Application Scenarios for 5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one Based on Its Differentiated Profile


Pharmacological Tool for in Vivo Validation of PDE4B Inhibition in Pulmonary Fibrosis Models

Given the orphan drug designation for a thienopyrimidine derivative that preferentially inhibits PDE4B for Idiopathic Pulmonary Fibrosis, this compound is optimally procured as a tool compound to generate proof-of-concept data in murine models of bleomycin-induced pulmonary fibrosis. Its PDE4B1 IC50 of 240 nM [1] provides a benchmark for target engagement in ex vivo lung homogenate assays, while the preferential PDE4B profile aims to minimize the gastrointestinal side effects that limit the dosing of rolipram, allowing for higher and more therapeutically relevant doses.

Chemical Probe for Central Nervous System Inflammation and Cognitive Disorder Models

The calculated LogP of 3.01 [1] makes this compound a superior candidate for CNS applications over more polar PDE4 inhibitors like rolipram. It should be prioritized for procurement in projects investigating the role of PDE4B in neuroinflammation, cognitive impairment, or depression models. The higher lipophilicity predicts better passive brain penetration, a critical factor for achieving pharmacologically relevant free-drug concentrations at central targets.

Pharmacological Differentiation Reference Compound for PDE4 Isoform Selectivity Screens

The compound can serve as a critical baseline or reference molecule in in vitro selectivity panels. By including it alongside a pan-PDE4 inhibitor (e.g., apremilast) and a PDE4D-preferring inhibitor (e.g., rolipram), a screening lab can validate the functional relevance of hits from a PDE4 screen. Its defined PDE4B1 potency and class-level preferential inhibition provide a unique and quantitative reference point that is not achievable with non-selective inhibitors.

Quote Request

Request a Quote for 5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.